4-Fluoro-3-(4-methylphenyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-(4-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-2-4-10(5-3-9)12-8-11(14(16)17)6-7-13(12)15/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIGYSKLPLKAKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680848 | |
| Record name | 6-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261953-27-8 | |
| Record name | 6-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Fluoro 3 4 Methylphenyl Benzoic Acid
Retrosynthetic Analysis Strategies
The design of a synthetic route for 4-Fluoro-3-(4-methylphenyl)benzoic acid is effectively guided by retrosynthetic analysis, which simplifies the complex target molecule into readily available starting materials.
Disconnection Approaches for Biphenyl (B1667301) Carboxylic Acid Scaffolds
The core structure of this compound is a biaryl system, where two aromatic rings are joined by a carbon-carbon single bond. The most logical and common retrosynthetic disconnection strategy for such biphenyl scaffolds is the cleavage of this key C-C bond between the fluorinated benzoic acid ring and the methylphenyl (tolyl) ring.
This disconnection simplifies the target molecule into two simpler aryl fragments. This approach is the foundation for convergent syntheses, where the two precursor fragments are prepared separately and then joined in a final key step. This strategy directly leads to the consideration of powerful C-C bond-forming reactions, such as palladium-catalyzed cross-coupling methodologies.
Identification of Key Precursors and Synthetic Intermediates
Based on the primary disconnection of the biaryl C-C bond, the key precursors for the synthesis of this compound can be identified. The nature of these precursors depends on the specific cross-coupling reaction chosen.
For Suzuki-Miyaura Coupling: This approach requires an organoboron reagent and an organohalide. The precursors are therefore:
A halogenated 4-fluorobenzoic acid derivative, such as 3-bromo-4-fluorobenzoic acid or 3-iodo-4-fluorobenzoic acid . 3-bromo-4-fluorobenzoic acid can be synthesized from fluorobenzene (B45895) through a process involving Friedel-Crafts acylation, followed by bromination and subsequent oxidation.
4-Methylphenylboronic acid (or p-tolylboronic acid). This is a commercially available reagent that can be synthesized from 4-bromotoluene (B49008) via a Grignard reaction followed by treatment with a borate (B1201080) ester.
For Negishi Coupling: This methodology utilizes an organozinc reagent and an organohalide. The key precursors are:
A halogenated 4-fluorobenzoic acid derivative, such as 3-bromo-4-fluorobenzoic acid , identical to the precursor for the Suzuki coupling.
A (4-methylphenyl)zinc halide (e.g., (4-methylphenyl)zinc chloride or bromide). This organozinc intermediate is typically prepared in situ from an aryl halide like 4-bromotoluene and activated zinc metal, or by transmetalation of the corresponding Grignard or organolithium reagent with a zinc salt (e.g., ZnCl₂).
Direct Synthetic Routes
The construction of the C-C bond between the two aromatic rings is most effectively achieved through direct, palladium-catalyzed cross-coupling reactions. These methods are known for their high efficiency, functional group tolerance, and mild reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is central to the modern synthesis of biaryl compounds. The catalytic cycle for these reactions generally involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organometallic partner (organoboron or organozinc), and reductive elimination to yield the final biaryl product and regenerate the palladium(0) catalyst.
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the synthesis of biaryl compounds, including this compound. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
A documented synthesis of this compound utilizes the coupling of 3-bromo-4-fluorobenzoic acid with 4-methylphenylboronic acid. The reaction is carried out using a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and a base, typically an aqueous solution of a carbonate like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), in a solvent mixture such as 1,2-dimethoxyethane (B42094) (DME) and water. The reaction mixture is heated to achieve the desired transformation.
| Component | Role | Example |
|---|---|---|
| Aryl Halide | Electrophilic Partner | 3-Bromo-4-fluorobenzoic acid |
| Organoboron Reagent | Nucleophilic Partner | 4-Methylphenylboronic acid |
| Palladium Catalyst | Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ |
| Base | Activates Boronic Acid | Na₂CO₃, K₂CO₃, Cs₂CO₃ |
| Solvent | Reaction Medium | DME/Water, Toluene (B28343)/Water |
The choice of ligand for the palladium catalyst is crucial and can significantly impact reaction efficiency. Bulky, electron-rich phosphine (B1218219) ligands like SPhos or XPhos are often employed to facilitate the coupling of challenging substrates.
The Negishi coupling provides an alternative powerful route for C-C bond formation by reacting an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. This reaction is known for its high reactivity and functional group tolerance.
In a potential synthesis of this compound, 3-bromo-4-fluorobenzoic acid would be coupled with a (4-methylphenyl)zinc halide. The organozinc reagent is typically generated just before use. The reaction is catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precatalyst. Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or catalysts supported by ligands such as dppf or XPhos. Nickel catalysts, like Ni(dppf)Cl₂, can also be effective.
| Component | Role | Example |
|---|---|---|
| Aryl Halide | Electrophilic Partner | 3-Bromo-4-fluorobenzoic acid |
| Organozinc Reagent | Nucleophilic Partner | (4-Methylphenyl)zinc chloride |
| Catalyst | Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/Ligand, Ni(dppf)Cl₂ |
| Ligand | Stabilizes/Activates Catalyst | PPh₃, XPhos, SPhos |
| Solvent | Reaction Medium | Tetrahydrofuran (THF), Dimethylformamide (DMF) |
A key advantage of the Negishi coupling is the generally higher reactivity of organozinc reagents compared to organoboron compounds, which can sometimes allow for milder reaction conditions.
Sonogashira Coupling Adaptations and Subsequent Transformations
The Sonogashira coupling, a powerful palladium- and copper-co-catalyzed cross-coupling reaction, is instrumental in forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org While not a direct route to this compound, adaptations of this reaction can be envisioned as a multi-step strategy.
This approach would likely involve the coupling of a suitably substituted fluorinated aromatic compound with a terminal alkyne bearing the p-tolyl group. For instance, a halogenated fluorobenzoic acid derivative or a precursor like 3-bromo-4-fluorotoluene (B1266451) could be coupled with 4-ethynyltoluene. The resulting diarylacetylene intermediate would then undergo subsequent transformations. The triple bond could be reduced to a single bond through catalytic hydrogenation, and a precursor functional group on the fluorinated ring, such as a methyl or formyl group, would then be oxidized to the carboxylic acid.
Key features of the Sonogashira coupling include its typically mild reaction conditions, often at or slightly above room temperature, and its tolerance of a wide range of functional groups. wikipedia.org Both copper-catalyzed and copper-free versions of the reaction have been developed to address specific substrate requirements and to avoid the formation of undesired homocoupling byproducts. wikipedia.orgnih.gov
Table 1: Representative Conditions for Sonogashira Coupling
| Parameter | Typical Conditions |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or other Pd(0) or Pd(II) complexes |
| Co-catalyst | CuI (for traditional Sonogashira) |
| Base | Amine bases such as triethylamine (B128534) or diisopropylamine |
| Solvent | THF, DMF, or other suitable organic solvents |
| Temperature | Room temperature to moderate heating |
Friedel-Crafts Acylation and Subsequent Oxidation
The Friedel-Crafts acylation is a classic method for the introduction of an acyl group onto an aromatic ring. organic-chemistry.orgscribd.comkhanacademy.orglibretexts.org This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate an acyl halide or anhydride (B1165640), which then reacts with the aromatic substrate. scribd.comkhanacademy.org
A potential synthetic route to this compound using this methodology would involve the acylation of a fluorinated aromatic compound with a derivative of p-toluic acid. For example, the Friedel-Crafts acylation of 2-fluorotoluene (B1218778) with 4-methylbenzoyl chloride in the presence of AlCl₃ would yield a diaryl ketone. The methyl group on the fluorinated ring would then need to be oxidized to a carboxylic acid. Alternatively, a precursor like 3-bromo-4-fluorobenzoic acid can be synthesized via a Friedel-Crafts acylation of fluorobenzene with acetyl chloride, followed by bromination and oxidation. google.com The resulting brominated benzoic acid could then be subjected to a cross-coupling reaction to introduce the p-tolyl group.
The oxidation of the intermediate diaryl ketone to the desired carboxylic acid is a critical subsequent step. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can be used, although these reactions can sometimes be harsh and may require careful optimization to avoid degradation of the aromatic rings. libretexts.orgchemistrysteps.comorgoreview.comchemguide.co.uk
Table 2: General Conditions for Friedel-Crafts Acylation
| Parameter | Typical Conditions |
| Acylating Agent | Acyl chloride or anhydride (e.g., 4-methylbenzoyl chloride) |
| Catalyst | Lewis acid (e.g., AlCl₃, FeCl₃) |
| Substrate | Aromatic compound (e.g., 2-fluorotoluene) |
| Solvent | Dichloromethane, carbon disulfide, or nitrobenzene |
| Temperature | 0°C to reflux |
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) offers another potential avenue for the synthesis of this compound. In an SNAr reaction, a nucleophile replaces a leaving group on an aromatic ring. masterorganicchemistry.comnih.govnih.gov For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. The fluorine atom in this compound is a potential leaving group, and the carboxylic acid group is an electron-withdrawing group, which could facilitate such a reaction.
While SNAr is more commonly employed for the formation of C-O, C-N, and C-S bonds, C-C bond formation is also achievable using potent carbon nucleophiles such as Grignard reagents or organolithium compounds. researchgate.netresearchgate.net A conceivable approach would involve the reaction of a 3-substituted-4-fluorobenzoic acid derivative with a p-tolyl Grignard reagent (p-tolylmagnesium bromide) or p-tolyllithium. The organometallic reagent would act as the nucleophile, displacing the fluoride (B91410) ion to form the desired biaryl linkage. This method could be particularly advantageous as it offers a direct route to the carbon skeleton of the target molecule. researchgate.net
Alternative and Emerging Synthetic Pathways
In addition to the more traditional synthetic methods, emerging technologies in organic synthesis offer promising alternatives for the preparation of complex molecules like this compound.
Photoredox Catalysis in C-C Bond Formation
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions. This methodology utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer processes, generating reactive radical intermediates that can participate in cross-coupling reactions. This approach has been successfully applied to the synthesis of biaryl compounds. While specific examples for the synthesis of this compound are not yet prevalent in the literature, the general principles of photoredox catalysis suggest its potential applicability. A hypothetical pathway could involve the photocatalytic coupling of a fluorinated benzoic acid derivative with a suitable tolyl precursor.
Flow Chemistry Applications in Synthesis Optimization
Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for rapid optimization and scale-up. nih.gov The synthesis of pharmaceutical intermediates and other fine chemicals is increasingly being performed in flow reactors. nih.gov While specific flow chemistry protocols for the synthesis of this compound are not widely reported, the principles of flow chemistry could be applied to any of the synthetic routes described above. For example, a Suzuki-Miyaura coupling, a highly effective method for biaryl synthesis, could be adapted to a flow process, allowing for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purities. pku.edu.cnnih.gov
Comprehensive Spectroscopic and Crystallographic Data for this compound Not Currently Available in Publicly Accessible Scientific Literature
A thorough and systematic search of publicly available scientific databases and chemical literature has been conducted to gather advanced spectroscopic and crystallographic data for the chemical compound this compound. Despite extensive efforts, detailed experimental data for this specific molecule, as outlined in the user's request, could not be located.
The objective was to compile a detailed scientific article covering the structural elucidation of this compound through various analytical techniques. The requested scope included:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H, ¹³C, and ¹⁹F NMR for structural assignment, and two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY) for more detailed analysis.
High-Resolution Mass Spectrometry (HRMS): For determining the elemental composition and analyzing fragmentation patterns.
Infrared (IR) and Raman Spectroscopy: To analyze the vibrational modes of the molecule.
X-ray Diffraction (XRD): Specifically, single-crystal X-ray diffraction to determine the solid-state structure and conformation.
While information on related compounds, such as 3-fluoro-4-methylbenzoic acid, 4-fluorobenzoic acid, and p-toluic acid, is available, these data are not directly applicable to this compound. The unique substitution pattern of the target compound results in a distinct set of spectroscopic and crystallographic properties. Extrapolation from related structures would not provide the scientifically accurate and specific data required for the requested article.
The absence of published research detailing the synthesis and comprehensive characterization of this compound in the searched scientific literature prevents the generation of the requested in-depth article. Such an article would require access to primary research data that does not appear to be publicly available at this time.
Therefore, it is not possible to provide the requested article with the specified level of detail and scientific rigor. Further experimental research and publication would be necessary for this information to become available.
Advanced Spectroscopic and Crystallographic Elucidation of 4 Fluoro 3 4 Methylphenyl Benzoic Acid
X-ray Diffraction (XRD) Studies
Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis
Specific Powder X-ray Diffraction (PXRD) data for 4-Fluoro-3-(4-methylphenyl)benzoic acid, including 2θ values, d-spacing, and relative intensities, are not available in the public domain. Consequently, an analysis of its crystalline phases or a discussion of potential polymorphism cannot be provided.
In a general context, PXRD is a fundamental technique for the solid-state characterization of crystalline materials. It is instrumental in identifying different polymorphic forms of a compound, which are distinct crystalline structures of the same chemical entity. Polymorphs can exhibit different physicochemical properties, including solubility, melting point, and stability, which are critical in various applications. The analysis of a PXRD pattern would typically involve the comparison of peak positions and intensities against reference patterns or the use of indexing software to determine the unit cell parameters of the crystalline lattice.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Experimentally determined Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, such as its maximum absorption wavelengths (λmax) and corresponding molar absorptivity (ε) values, are not documented in available resources. Therefore, a specific analysis of its electronic transitions is not possible.
Generally, the UV-Vis spectrum of a biphenyl (B1667301) derivative like this compound would be expected to exhibit absorption bands arising from π → π* electronic transitions within the aromatic rings. The substitution pattern on the biphenyl core, including the fluorine atom, the carboxylic acid group, and the methyl group, would influence the energy of these transitions and thus the position and intensity of the absorption maxima. The degree of conjugation between the two phenyl rings, which is dependent on the dihedral angle between them, also plays a crucial role in determining the characteristics of the UV-Vis spectrum.
Computational and Theoretical Chemistry Studies of 4 Fluoro 3 4 Methylphenyl Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve the Schrödinger equation for a given atomic arrangement, yielding a wealth of information about the molecule's electronic landscape and energetic properties.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For 4-Fluoro-3-(4-methylphenyl)benzoic acid, a DFT approach, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in its theoretical characterization. researchgate.net
Furthermore, DFT calculations would yield a host of electronic properties. The distribution of electron density would reveal the polarization of the molecule, highlighting the influence of the electron-withdrawing fluorine atom and the electron-donating methyl group. Key parameters such as the dipole moment, polarizability, and hyperpolarizability could be calculated to understand its response to external electric fields, which is crucial for predicting its potential in nonlinear optical applications. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, would provide insights into its chemical reactivity and kinetic stability. researchgate.net
A hypothetical table of optimized geometric parameters for this compound, based on DFT calculations, is presented below.
| Parameter | Predicted Value |
| C-F Bond Length (Å) | 1.35 |
| C-C (inter-ring) Bond Length (Å) | 1.49 |
| O-H (acid) Bond Length (Å) | 0.97 |
| Phenyl Ring Dihedral Angle (°) | 45-55 |
Ab Initio Methods for High-Accuracy Energy and Property Predictions
For even greater accuracy in energy and property predictions, ab initio methods, which are based on the direct solution of the Schrödinger equation without empirical parameterization, could be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) provide a higher level of theory and can be used to benchmark the results obtained from DFT.
These high-accuracy calculations would be particularly valuable for determining the precise energetic landscape of the molecule, including its rotational barriers and the relative energies of different conformers. While computationally more demanding, these methods would provide a "gold standard" theoretical description of the electronic properties of this compound.
Conformational Analysis and Potential Energy Surfaces
The presence of the single bond connecting the two phenyl rings in this compound allows for rotation, leading to different spatial arrangements or conformations. A detailed conformational analysis is crucial for understanding its three-dimensional structure and how this structure influences its properties.
By systematically rotating the dihedral angle between the phenyl rings and calculating the energy at each step using quantum chemical methods, a potential energy surface (PES) can be generated. This PES would reveal the most stable conformation (the global minimum) as well as any other low-energy conformers (local minima). The energy barriers between these conformers would also be determined, providing information on the flexibility of the molecule. The conformational preferences of similar molecules, like 4-fluoroprolines, have been shown to be significantly influenced by stereoelectronic effects, a principle that would also apply here. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, particularly in a condensed phase like a solution.
Investigation of Dynamic Behavior and Conformational Flexibility in Solution
MD simulations would involve placing the this compound molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent) and then solving Newton's equations of motion for all atoms in the system. This would generate a trajectory of the molecule's movements over time.
Analysis of this trajectory would reveal the dynamic range of the dihedral angle between the phenyl rings, showing how the molecule explores different conformations in solution. It would also provide information on the flexibility of the carboxylic acid group and its interactions with the solvent.
Intermolecular Interactions and Solvent Effects
A key advantage of MD simulations is the ability to explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. This is crucial for understanding how the solvent influences the molecule's conformation and properties.
For instance, the formation of hydrogen bonds between the carboxylic acid group and water molecules could be directly observed and quantified. The simulations would also reveal the organization of solvent molecules around the hydrophobic methylphenyl group and the polar fluoro-substituted ring. The influence of the solvent on the conformational equilibrium could also be assessed, determining whether the presence of a particular solvent stabilizes a specific conformer. Such studies are essential for predicting the behavior of the molecule in a realistic chemical or biological environment.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Currently, there is a notable absence of published computational studies specifically predicting the spectroscopic parameters of this compound. While theoretical calculations, particularly those employing Density Functional Theory (DFT), are commonly used to forecast NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions for novel compounds, such detailed analyses for this specific molecule are not available in the public domain.
In principle, computational methods such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)) could be employed to model the ¹H-NMR and ¹³C-NMR spectra. These calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule, providing valuable data for structural elucidation. Similarly, theoretical IR spectroscopy simulations would yield the vibrational frequencies corresponding to the characteristic functional groups present, such as the O-H stretch of the carboxylic acid, the C=O stretch, C-F stretching vibrations, and the aromatic C-H and C=C bending and stretching modes. The predicted UV-Vis spectrum would indicate the wavelengths of maximum absorption (λmax) related to the π → π* and n → π* electronic transitions within the conjugated biphenyl (B1667301) system.
However, without specific research having been conducted and published, any presentation of such data would be speculative. For comparative purposes, experimental and theoretical studies on structurally related compounds, such as other fluorinated benzoic acid derivatives, have demonstrated a good correlation between calculated and observed spectroscopic data. For instance, studies on 4-fluoro-2-(phenylamino)benzoic acid and various nitro-trifluoromethyl-benzoic acids have utilized DFT to aid in the assignment of their spectral features. acs.orgacs.org
Interactive Data Table: Predicted Spectroscopic Parameters (Illustrative)
As no specific data is available, the following table is for illustrative purposes only and does not represent actual research findings for this compound.
| Parameter | Predicted Value |
| ¹H-NMR (ppm) | Data Not Available |
| ¹³C-NMR (ppm) | Data Not Available |
| IR (cm⁻¹) | Data Not Available |
| UV-Vis (nm) | Data Not Available |
Analysis of Aromaticity and Electronic Delocalization
A comprehensive analysis of the aromaticity and electronic delocalization of this compound through computational methods has not yet been reported in scientific literature. Such studies are crucial for understanding the molecule's stability, reactivity, and electronic properties, which are influenced by the interplay between the two phenyl rings and the electron-withdrawing fluorine and carboxylic acid groups, as well as the electron-donating methyl group.
The electronic delocalization is a key factor in determining the molecule's electronic properties. The presence of the fluorine atom and the para-methyl group on the adjacent phenyl ring introduces a push-pull electronic effect that can influence the charge distribution and the extent of π-conjugation. Computational studies on other biphenyl systems have shown that such substituent effects can significantly alter the electronic structure and photophysical properties. msu.edu However, without specific calculations for this compound, a detailed discussion remains speculative.
Mechanistic Investigations of Reactions Involving 4 Fluoro 3 4 Methylphenyl Benzoic Acid
Reaction Kinetics and Thermodynamic Profiles
The formation of 4-Fluoro-3-(4-methylphenyl)benzoic acid is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction. The kinetics of this reaction are complex and dependent on several factors, including the nature of the catalyst, ligands, base, and solvent system employed. Generally, the catalytic cycle for Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination. cas.cznih.govrsc.org The rate-determining step can vary depending on the specific reaction conditions. nih.gov
Table 1: Illustrative Kinetic Parameters for a Model Suzuki-Miyaura Coupling Reaction
| Parameter | Value (Illustrative) | Source |
| Rate Constant (k) | Varies with substrate and conditions | researchgate.net |
| Activation Energy (Ea) | 2.6 kcal mol-1 (oxidative addition) | msudenver.edu |
| Reaction Order | First order in aryl halide | nih.gov |
Note: The data in this table is for illustrative purposes and is based on related Suzuki-Miyaura reactions, not specifically for the synthesis of this compound.
Investigation of Reaction Intermediates
The investigation of reaction intermediates in the synthesis of this compound, particularly via Suzuki-Miyaura coupling, relies heavily on spectroscopic techniques and computational modeling of analogous systems. The catalytic cycle involves several key palladium intermediates.
Following the oxidative addition of the aryl halide to a Pd(0) complex, a Pd(II) intermediate is formed. cas.cznih.govrsc.org In the context of synthesizing our target molecule from a 3-halo-4-fluorobenzoic acid, this would be an arylpalladium(II) halide species.
The subsequent transmetalation step involves the reaction of this intermediate with the organoboron reagent, in this case, 4-methylphenylboronic acid, typically activated by a base. This step leads to the formation of a diarylpalladium(II) complex. The exact nature of the transmetalation intermediate can be influenced by the base and solvent. Recent studies have highlighted the potential for pre-transmetalation intermediates with a Pd-O-B linkage. rsc.org
Finally, reductive elimination from the diarylpalladium(II) complex yields the desired biaryl product, this compound, and regenerates the Pd(0) catalyst, allowing the cycle to continue. cas.cznih.govrsc.org
Table 2: Key Intermediates in a Model Suzuki-Miyaura Catalytic Cycle
| Intermediate | Description | Method of Investigation |
| Arylpalladium(II) Halide | Formed after oxidative addition | NMR, X-ray Crystallography (on stable analogs) |
| Diarylpalladium(II) Complex | Formed after transmetalation | Computational Modeling, Spectroscopic Studies |
| Pd(0) Complex | Regenerated after reductive elimination | In-situ Spectroscopic Techniques |
Note: This table presents generalized intermediates from the Suzuki-Miyaura reaction, which are expected to be involved in the synthesis of this compound.
Elucidation of Catalytic Cycles in Coupling Reactions
The primary route to this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The catalytic cycle for this transformation is well-established and serves as a cornerstone of modern organic synthesis. nih.gov
Oxidative Addition : The cycle commences with the oxidative addition of an aryl halide (e.g., a derivative of 3-bromo-4-fluorobenzoic acid or 3-chloro-4-fluorobenzoic acid) to a low-valent palladium(0) complex, typically stabilized by phosphine (B1218219) ligands. This step forms a square-planar palladium(II) species. cas.cznih.govrsc.org
Transmetalation : The organoborane (4-methylphenylboronic acid) is activated by a base (such as potassium carbonate or cesium carbonate) to form a more nucleophilic boronate species. This species then transfers the 4-methylphenyl group to the palladium(II) center, displacing the halide and forming a diarylpalladium(II) intermediate. cas.czcymitquimica.com
Reductive Elimination : The final step is the reductive elimination of the two aryl groups from the palladium(II) complex. This forms the carbon-carbon bond of the biaryl product, this compound, and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. cas.cznih.govrsc.org
The efficiency of this catalytic cycle is highly dependent on the choice of ligands on the palladium catalyst. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps. nih.gov
Acid-Base Properties and Carboxylic Acid Reactivity Studies
The chemical behavior of this compound is significantly influenced by the electronic properties of its substituents and the reactivity of the carboxylic acid group.
The carboxylic acid group itself can undergo a variety of reactions, such as esterification and amidation. bohrium.com The rate of these reactions can be influenced by the steric hindrance around the carboxyl group. In the case of this compound, the presence of the bulky 4-methylphenyl group in the ortho position to the carboxylic acid could potentially hinder the approach of nucleophiles, affecting the kinetics of such transformations. documentsdelivered.comresearchgate.net
Table 3: Predicted and Experimental pKa Values for Related Benzoic Acids
| Compound | Predicted pKa (Illustrative) | Experimental pKa (Illustrative) | Source |
| Benzoic Acid | 4.20 | 4.20 | mdpi.com |
| 4-Fluorobenzoic Acid | - | 4.14 | cas.cz |
| 3-Methylbenzoic Acid | - | 4.27 | cas.cz |
| This compound | Not available | Not available | - |
Derivatization and Analog Synthesis of 4 Fluoro 3 4 Methylphenyl Benzoic Acid
Esterification and Amidation Reactions
The carboxylic acid moiety of 4-Fluoro-3-(4-methylphenyl)benzoic acid is the most readily accessible functional group for derivatization. Esterification and amidation are fundamental reactions that transform the acidic proton and hydroxyl group, thereby altering the compound's polarity, solubility, and biological properties.
Esterification typically proceeds via acid-catalyzed reaction with an alcohol or through activation of the carboxylic acid. Common methods include Fischer esterification, where the benzoic acid is refluxed with an alcohol in the presence of a strong acid catalyst like sulfuric acid. Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to form an active intermediate that readily reacts with an alcohol.
Amidation follows a similar strategy, involving the reaction of the carboxylic acid with a primary or secondary amine. Due to the lower nucleophilicity of amines compared to alkoxides, direct reaction is often inefficient. Therefore, the use of coupling agents is standard practice. These reagents activate the carboxyl group, facilitating nucleophilic attack by the amine to form a stable amide bond. A wide array of amines can be utilized, leading to a diverse library of amide derivatives.
| Reaction Type | Reagents | Product Functional Group |
| Fischer Esterification | Alcohol (R-OH), Strong Acid (e.g., H₂SO₄) | Ester (-COOR) |
| DCC/EDC Coupling (Ester) | Alcohol (R-OH), DCC or EDC, DMAP (catalyst) | Ester (-COOR) |
| Amidation | Amine (R-NH₂ or R₂NH), Coupling Agent (e.g., HATU, HOBt) | Amide (-CONHR or -CONR₂) |
Modification of the Carboxylic Acid Group
Beyond conversion to esters and amides, the carboxylic acid group can be transformed into other functional groups, further expanding the molecular diversity of derivatives.
One common transformation is the reduction of the carboxylic acid to a primary alcohol. This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by a two-step process involving conversion to an ester followed by reduction. The resulting benzyl alcohol derivative offers a new site for further functionalization, such as etherification or oxidation to an aldehyde.
Another important modification is the conversion of the carboxylic acid to an acyl halide , most commonly an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The highly reactive acyl chloride is a versatile intermediate that can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to yield esters, amides, and ketones, respectively.
Derivatization of the Phenyl Rings
The two phenyl rings of this compound provide opportunities for further substitution, allowing for fine-tuning of the molecule's steric and electronic properties.
Functionalization via Directed Metalation
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. In the case of this compound, the carboxylic acid group can act as a directed metalating group (DMG). Treatment with a strong base, such as an organolithium reagent, can lead to deprotonation at the position ortho to the carboxylic acid. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents with high regiocontrol. This method bypasses the regioselectivity constraints of traditional EAS.
Synthesis of Biologically Relevant Analogues
The synthesis of analogues of this compound is often driven by the search for new therapeutic agents. By systematically modifying the structure, researchers can probe the interactions of the molecule with biological targets.
Systematic Structural Modifications for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies involve the synthesis and biological evaluation of a series of related compounds to determine which structural features are essential for activity. For this compound, a systematic SAR study would involve:
Modification of the Carboxylic Acid: As discussed, converting the acid to esters, amides, and other functional groups can have a profound impact on biological activity by altering hydrogen bonding capacity and polarity.
Varying the Linker: The biaryl linkage can be modified. For example, an ether or amide linkage could be introduced to change the conformational flexibility between the two phenyl rings.
Substitution on the Phenyl Rings: Introducing a variety of substituents (e.g., halogens, alkyl groups, nitro groups, etc.) at different positions on both rings allows for the exploration of steric and electronic requirements for optimal biological activity.
Isosteric Replacements and Bioisosterism
In the strategic modification of lead compounds such as this compound, isosteric and bioisosteric replacements are fundamental tactics in drug design. nih.govdrughunter.com The concept of bioisosterism, introduced by Harris Friedman in 1951, refers to compounds that possess similar biological activities. nih.gov This approach involves substituting atoms, functional groups, or molecular fragments with others that share similar chemical and physical properties like size, shape, and polarity. drughunter.com Such modifications aim to enhance physicochemical properties, improve potency and selectivity, alter metabolic pathways, and reduce off-target toxicity. drughunter.com
Bioisosteres are broadly categorized into classical and non-classical types. drughunter.com Classical bioisosteres are atoms or groups with comparable size, shape, and electronic features. drughunter.com Non-classical bioisosteres, on the other hand, are structurally different groups that elicit similar biological responses through varied interaction patterns. drughunter.com The application of bioisosteric replacement is highly context-dependent, and not all substitutions will result in favorable outcomes. drughunter.com
For this compound, several key structural motifs can be targeted for isosteric or bioisosteric replacement to modulate its biological and pharmacological profile. These include the carboxylic acid moiety, the fluorine atom, and the aromatic rings.
Carboxylic Acid Bioisosteres
The carboxylic acid group is a common pharmacophore, but it can sometimes lead to poor membrane permeability and rapid metabolism. drughunter.com Replacing it with a suitable bioisostere can address these liabilities.
Tetrazoles : The 5-substituted 1H-tetrazole ring is one of the most recognized non-classical bioisosteres of a carboxylic acid. drughunter.com It has comparable acidity (pKa ≈ 4.5–4.9) to a carboxylic acid (pKa ≈ 4.2–4.5) while being more lipophilic. drughunter.com For instance, the replacement of a carboxylic acid with a tetrazole in the angiotensin II receptor antagonist losartan resulted in a tenfold increase in potency. nih.gov
Acyl Sulfonamides : These are frequently used as carboxylic acid isosteres due to the acidity of the NH group. researchgate.net Compounds containing this functional group often exhibit improved oral availability, metabolic stability, and potency compared to the parent carboxylic acids. researchgate.net
Other Acidic Moieties : Other functional groups such as hydroxamic acids, acylcyanamides, and phosphonates can also serve as bioisosteric replacements for the carboxylic acid group, each offering a different profile of acidity, lipophilicity, and metabolic stability.
| Functional Group | Bioisostere | Key Properties |
| Carboxylic Acid | Tetrazole | Similar acidity, increased lipophilicity. drughunter.com |
| Carboxylic Acid | Acyl Sulfonamide | Acidic NH group, often improves oral availability and metabolic stability. researchgate.net |
| Carboxylic Acid | Hydroxamic Acid | Can act as a chelating group for metal ions in enzymes. |
| Carboxylic Acid | Phosphonate | Divalent anion at physiological pH, can mimic phosphate esters. |
Fluorine as a Bioisostere of Hydrogen
The substitution of hydrogen with fluorine is a common monovalent isosteric replacement in medicinal chemistry. u-tokyo.ac.jp The van der Waal's radii of hydrogen (1.2 Å) and fluorine (1.35 Å) are similar, allowing fluorine to mimic hydrogen sterically. u-tokyo.ac.jp However, fluorine's high electronegativity imparts significant changes in the electronic properties of the molecule, which can influence its biological activity. u-tokyo.ac.jp
The strategic placement of fluorine can block metabolic pathways, particularly cytochrome P450-mediated oxidation. acs.org The carbon-fluorine bond is exceptionally strong (approximately 108 kcal/mol), making it resistant to cleavage under most biological conditions. acs.org In the context of this compound, the fluorine atom already present could be repositioned, or other hydrogen atoms on the aromatic rings could be replaced with fluorine to modulate metabolic stability and binding affinity.
The introduction of fluorine can also influence the conformation of a molecule and its permeability across biological membranes. acs.org For example, a fluorine atom positioned ortho to an amide N-H group can form an intramolecular hydrogen bond that masks the polar N-H, thereby improving cell permeability. acs.org
| Atom | Bioisostere | Comparative Properties | Rationale for Replacement |
| Hydrogen | Fluorine | Similar van der Waal's radii. u-tokyo.ac.jp | Block metabolic oxidation, increase binding affinity, modulate pKa. acs.orgresearchgate.net |
| Methyl (CH3) | Trifluoromethyl (CF3) | Larger van der Waal's radius, highly lipophilic. | Enhance metabolic stability, alter electronic properties. nih.gov |
Bioisosteric Replacement of Phenyl Rings
The phenyl rings in this compound can be replaced with various heteroaromatic rings to explore different spatial arrangements and electronic properties. nih.gov Heterocycles are widely used in drug design as scaffolds for presenting functional groups or as key pharmacophoric elements that interact with target proteins. nih.gov
Potential bioisosteric replacements for a phenyl ring include:
Pyridine : The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which may lead to new interactions with a biological target.
Thiophene : Thiophene is often considered a bioisostere of benzene (B151609), though it has different electronic properties and metabolic profile.
Thiazole : This five-membered ring containing sulfur and nitrogen can introduce different geometric and electronic features.
| Ring System | Potential Bioisostere | Key Features |
| Phenyl | Pyridyl | Introduces a hydrogen bond acceptor. |
| Phenyl | Thienyl | Similar in size, different electronic distribution. |
| Phenyl | Thiazolyl | Introduces both sulfur and nitrogen heteroatoms, altering geometry and electronics. |
Structure Activity Relationship Sar Studies and Pre Clinical Applications of 4 Fluoro 3 4 Methylphenyl Benzoic Acid and Its Analogs
Rational Design Principles for Target Ligand Development
The rational design of analogs of 4-Fluoro-3-(4-methylphenyl)benzoic acid is guided by established medicinal chemistry principles aimed at optimizing interactions with biological targets. The core biphenyl (B1667301) structure provides a rigid scaffold that can be functionalized to probe the topology of protein binding sites. The carboxylic acid group is a key pharmacophoric feature, capable of forming strong hydrogen bonds or salt bridges with basic residues like arginine or lysine (B10760008) in a target protein. ajgreenchem.comnih.gov
The design of analogs often involves systematic modifications to this core structure:
Modification of the Carboxylic Acid: The carboxylic acid can be replaced with bioisosteres such as tetrazoles or hydroxamic acids to alter acidity, metabolic stability, and binding interactions. ajgreenchem.com
Substitution on the Phenyl Rings: The introduction of additional substituents on either phenyl ring can enhance potency and selectivity. For example, small electron-withdrawing groups can be introduced to fine-tune electronic properties, while larger hydrophobic groups can be used to explore additional binding pockets.
Alteration of the Biphenyl Linkage: The linkage between the two phenyl rings can be modified to include heteroatoms or to alter the rotational freedom, thereby optimizing the conformational profile of the molecule for a specific target.
In Vitro Screening Methodologies and Receptor Binding Assays (e.g., Enzyme inhibition, protein-ligand interactions)
Once synthesized, this compound and its analogs are subjected to a battery of in vitro screening assays to determine their biological activity. A primary method for assessing the potency of these compounds is through enzyme inhibition assays. For instance, biphenyl carboxylic acids have been investigated as inhibitors of various enzymes, including HIV-1 protease and matrix metalloproteinases (MMPs). ajgreenchem.comscinews.uz
A typical enzyme inhibition assay involves incubating the target enzyme with its substrate in the presence and absence of the test compound. The rate of product formation is measured, often spectrophotometrically or fluorometrically, and the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50) is determined. For biphenyl carboxylic acids targeting HIV-1 protease, a competitive mechanism of inhibition has been observed, where the inhibitor competes with the substrate for binding to the active site. scinews.uz
The following table illustrates representative enzyme inhibition data for a biphenyl carboxylic acid analog.
| Compound ID | Target Enzyme | Inhibition Assay Method | IC50 (µM) | Reference |
| Analog 1 | HIV-1 Protease | Spectrophotometric | 3.4 | scinews.uz |
This table presents data for a representative biphenyl carboxylic acid to illustrate typical screening results.
Mechanistic Insights from In Vitro Cellular Assays (e.g., Cell proliferation, signal transduction pathways)
To understand the biological effects of this compound and its analogs in a more physiologically relevant context, in vitro cellular assays are employed. These assays can provide insights into the mechanism of action of a compound and its effects on cellular processes such as proliferation, apoptosis, and signal transduction.
Cell proliferation assays are commonly used to assess the anticancer potential of new compounds. A variety of methods are available, including the MTT assay, which measures the metabolic activity of cells, and direct cell counting. acs.org Biphenyl carboxylic acid derivatives have been evaluated for their antiproliferative activity against various cancer cell lines. ajgreenchem.com For example, a library of biphenyl carboxylic acids was screened against the MCF-7 and MDA-MB-231 breast cancer cell lines. ajgreenchem.com
The table below shows representative data from cellular proliferation assays for analogs of the title compound.
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| Analog 2a | MCF-7 | MTT Assay | 10.14 | ajgreenchem.comajgreenchem.com |
| Analog 2b | MDA-MB-231 | MTT Assay | 10.78 | ajgreenchem.comajgreenchem.com |
| Analog 3 | HeLa | Kynurenine Production | 4.0 | scinews.uz |
This table presents data for representative biphenyl carboxylic acid analogs to illustrate typical cellular assay results.
Beyond cell viability, specific cellular assays can elucidate the mechanism of action. For instance, if a compound is designed to inhibit a particular signaling pathway, its effect on the phosphorylation state of key proteins in that pathway can be measured using techniques like Western blotting or ELISA. For example, if an analog of this compound were designed to target the STAT3 signaling pathway, its ability to inhibit STAT3 phosphorylation in cancer cells would be a key measure of its cellular activity.
Computational Approaches to SAR and Drug Discovery (e.g., Docking studies, QSAR)
Computational methods play a crucial role in modern drug discovery and are extensively applied to the study of biphenyl carboxylic acid derivatives. These approaches can provide valuable insights into structure-activity relationships (SAR) and guide the design of more potent and selective compounds.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound and its analogs, docking studies can reveal how the molecule fits into the active site of an enzyme or the binding pocket of a receptor. scinews.uz These studies can highlight key interactions, such as the hydrogen bonding of the carboxylic acid with specific amino acid residues or the hydrophobic interactions of the biphenyl rings. The insights gained from docking can explain observed SAR and suggest modifications to improve binding affinity.
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For a series of biphenyl carboxylic acid analogs, a QSAR model could be developed to predict their inhibitory activity based on various molecular descriptors, such as lipophilicity (logP), electronic properties, and steric parameters. ajgreenchem.com Such models can be used to prioritize the synthesis of new analogs with a higher probability of being active. For instance, a 3D-QSAR study on a series of 1,2,4-triazole-5-substituted carboxylic acid bioisosteres as URAT1 inhibitors led to the discovery of a highly potent compound.
The general workflow for a QSAR study involves:
Data Set Selection: A set of compounds with known biological activity is chosen.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using techniques like cross-validation and an external test set.
These computational approaches, in conjunction with experimental data, provide a powerful platform for the iterative process of drug design and optimization, accelerating the discovery of novel therapeutic agents based on the this compound scaffold.
Potential Applications in Materials Science and Supramolecular Chemistry
Incorporation into Polymer Systems
The rigid biphenyl (B1667301) core, coupled with the reactive carboxylic acid and the modifying fluoro and methylphenyl groups, makes 4-fluoro-3-(4-methylphenyl)benzoic acid an intriguing monomer for the synthesis of high-performance polymers.
Monomer Synthesis and Polymerization Studies
The synthesis of this compound can be approached through cross-coupling reactions, a common method for forming biaryl linkages. For instance, a Suzuki coupling reaction between a boronic acid derivative of one aromatic ring and a halide of the other is a plausible route. The carboxylic acid functionality can then be introduced or deprotected in a subsequent step.
While specific polymerization studies involving this compound are not extensively documented in publicly available literature, its structure lends itself to several polymerization techniques. The carboxylic acid group can be readily converted into an acid chloride or ester for use in condensation polymerizations to form polyesters or polyamides. These polymers would be expected to exhibit high thermal stability and mechanical strength due to the rigid biphenyl units in the backbone.
Modification of Polymer Properties
The incorporation of this compound into a polymer backbone is anticipated to significantly modify the material's properties. The fluorine atom can enhance thermal stability, chemical resistance, and hydrophobicity, while also potentially lowering the dielectric constant, a desirable property for microelectronics applications. The p-tolyl group (4-methylphenyl) can influence the polymer's solubility and processing characteristics, as well as its liquid crystalline behavior. The biphenyl structure itself contributes to rigidity and can lead to materials with high glass transition temperatures and excellent mechanical performance.
Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The carboxylic acid group of this compound makes it an excellent candidate for use as an organic linker in the construction of MOFs and coordination polymers. ossila.com
Ligand Design and Crystallization
In the context of MOF design, this compound acts as a monotopic or, with further functionalization, a ditopic linker. The carboxylate group coordinates with metal ions or clusters to form the nodes of the framework. ossila.com The length and rigidity of the biphenyl spacer, along with the steric bulk and electronic nature of the fluoro and methylphenyl substituents, will dictate the topology and dimensionality of the resulting framework. rsc.org
Structural Characterization and Porosity Analysis
Porosity analysis, typically conducted through gas sorption measurements, would be crucial to evaluate the potential of these materials for applications such as gas storage and separation. The size and shape of the pores within the MOF are determined by the geometry of the ligand and the coordination of the metal centers. The presence of the fluoro and methylphenyl groups lining the pores could create specific binding sites for guest molecules, enhancing selectivity.
Supramolecular Assemblies and Non-Covalent Interactions
Beyond its use in covalently linked polymers and coordination networks, this compound is a prime candidate for forming well-defined supramolecular assemblies through non-covalent interactions.
The crystal structure of a related compound, 3-fluoro-4-methylbenzoic acid, reveals that molecules are linked into centrosymmetric dimers via O-H···O hydrogen bonds between the carboxylic acid groups. researchgate.net It is highly probable that this compound would exhibit similar strong hydrogen-bonding motifs.
In addition to these primary hydrogen bonds, other non-covalent interactions are expected to play a significant role in the crystal packing. These include:
π-π Stacking: The two aromatic rings of the biphenyl system can engage in π-π stacking interactions with neighboring molecules.
C-H···π Interactions: The C-H bonds of the methyl group and the aromatic rings can interact with the electron-rich π-systems of adjacent molecules.
Halogen Bonding: The fluorine atom can act as a halogen bond acceptor, interacting with suitable donor atoms.
Hydrogen Bonding: Weak C-H···O and C-H···F hydrogen bonds can further stabilize the crystal lattice. researchgate.net
Below is a table summarizing the crystallographic data for the related compound, 3-Fluoro-4-methylbenzoic acid, which provides insight into the likely structural characteristics of this compound. researchgate.net
| Crystal Data for 3-Fluoro-4-methylbenzoic acid | |
| Chemical Formula | C₈H₇FO₂ |
| Molecular Weight | 154.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8132 (5) |
| b (Å) | 6.0226 (8) |
| c (Å) | 30.378 (4) |
| β (°) | 92.50 (2) |
| Volume (ų) | 696.98 (16) |
| Z | 4 |
| Key Supramolecular Interaction | O—H⋯O hydrogen-bonded dimers |
Hydrogen Bonding Networks
The carboxylic acid group is a powerful and reliable functional group for the programmed assembly of molecules into well-defined patterns. In the case of This compound , the carboxylic acid moiety is the primary driver for the formation of robust hydrogen-bonded networks. Drawing parallels with structurally related biphenyl carboxylic acids, it is highly probable that this compound forms centrosymmetric dimers in the solid state. rsc.org In these dimers, the carboxylic acid groups of two molecules would interact through a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring motif.
Table 1: Predicted Hydrogen Bonding Parameters in a Dimer of this compound (based on analogous structures)
| Interaction | Donor-Acceptor Distance (Å) (Predicted) | Angle (°) (Predicted) |
|---|
These primary hydrogen-bonded dimers can then serve as building blocks for the formation of more extended one-, two-, or three-dimensional networks through weaker secondary interactions.
π-π Stacking Interactions
The biphenyl core of This compound provides an extended π-system that is prone to engaging in π-π stacking interactions. These non-covalent forces, arising from the electrostatic and dispersive interactions between aromatic rings, play a crucial role in stabilizing the solid-state architecture of such compounds. The geometry of these stacking interactions can vary, including face-to-face, parallel-displaced, and T-shaped arrangements, each with different interaction energies.
The substituents on the biphenyl rings significantly influence the nature and strength of these π-π interactions. The electron-withdrawing fluorine atom can modulate the quadrupole moment of the adjacent phenyl ring, while the electron-donating methyl group on the other ring will have an opposing effect. This electronic push-pull character can lead to specific and directional π-π stacking arrangements. Furthermore, the steric bulk of the methyl group and the fluorine atom will influence the preferred inter-planar distances and the degree of overlap between the aromatic rings. Studies on substituted biphenyl derivatives have shown that such substitutions can lead to complex and well-defined packing motifs. drugbank.com The interplay between the hydrogen bonding and π-π stacking interactions will ultimately determine the final three-dimensional supramolecular assembly.
Table 2: Factors Influencing π-π Stacking in this compound
| Feature | Influence on π-π Stacking |
|---|---|
| Biphenyl Core | Provides extended π-surface for interaction. |
| Fluorine Substituent | Modulates electron density and electrostatic potential of the phenyl ring. |
| Methyl Substituent | Introduces steric hindrance and alters the electronic nature of the phenyl ring. |
Host-Guest Chemistry
The field of host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. Aromatic carboxylic acids, such as This compound , have the potential to act as guests in various host systems. A particularly well-studied class of hosts are cyclodextrins, which are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.
The biphenyl unit of This compound is sufficiently hydrophobic to be encapsulated within the cavity of cyclodextrins, such as β-cyclodextrin or γ-cyclodextrin. The stability of the resulting inclusion complex would be driven by a combination of hydrophobic interactions and van der Waals forces. The fluorine and methyl substituents could further influence the binding affinity and selectivity by interacting with the cyclodextrin's interior. The formation of such host-guest complexes can dramatically alter the physicochemical properties of the guest molecule, such as its solubility in aqueous media. This principle is widely exploited in various applications, including drug delivery and materials science. While specific studies on the host-guest chemistry of This compound are yet to be reported, the general principles of cyclodextrin (B1172386) encapsulation of aromatic carboxylic acids are well-established. nih.gov
Table 3: Potential Host-Guest System Involving this compound
| Host Molecule | Guest Molecule | Primary Driving Forces | Potential Outcome |
|---|
Future Research Directions and Unexplored Avenues
Sustainable Synthetic Methodologies
The primary route for synthesizing 4-Fluoro-3-(4-methylphenyl)benzoic acid is the Suzuki cross-coupling reaction. Future research is increasingly focused on transforming this process into a more sustainable and environmentally friendly operation. A key area of investigation is the use of C-H activation, a method that avoids the need for pre-functionalized starting materials like boronic acids, thereby reducing waste and synthetic steps.
Another promising direction is the adoption of greener reaction media. The replacement of traditional organic solvents with water or deep eutectic solvents could significantly lower the environmental impact of the synthesis. Furthermore, the development of highly efficient, reusable catalyst systems, such as palladium nanoparticles immobilized on magnetic supports, is being explored to minimize metal contamination in the final product and allow for easy catalyst recovery and recycling.
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
To optimize the synthesis of this compound, particularly on an industrial scale, a deeper understanding of the reaction kinetics and mechanism is essential. Advanced spectroscopic techniques, as part of Process Analytical Technology (PAT), are being investigated for real-time, in situ monitoring. Techniques like Raman and infrared (IR) spectroscopy can track the concentration of reactants, intermediates, and the final product as the reaction progresses without needing to draw samples. This allows for precise control over reaction parameters, ensuring higher yields, improved purity, and enhanced safety.
Exploration of Novel Biological Targets and Pathways
The structural similarity of this compound to various biologically active biphenyl (B1667301) compounds suggests it could interact with targets beyond its role as a precursor. The biphenyl scaffold is a known "privileged structure" in medicinal chemistry, appearing in drugs that target a wide range of receptors and enzymes.
Future research could explore the potential of this compound and its derivatives as inhibitors of targets involved in neurodegenerative diseases, such as beta-secretase 1 (BACE1), which is implicated in Alzheimer's disease. Additionally, the field of oncology presents numerous opportunities. The structural motifs present in the molecule are found in compounds investigated for their activity against cancer-related targets like protein kinases or signaling pathways involved in tumor growth and metastasis. Repurposing screening assays against a diverse panel of human enzymes and receptors could rapidly identify unexpected biological activities.
Integration with Artificial Intelligence and Machine Learning for Predictive Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of new molecules. By using the structure of this compound as a starting point, computational models can predict the properties of novel derivatives. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural modifications with changes in biological activity.
These predictive models can screen vast virtual libraries of related compounds to identify candidates with enhanced potency, better selectivity, or improved pharmacokinetic profiles, significantly accelerating the discovery process. This data-driven approach allows researchers to prioritize the synthesis of only the most promising molecules, saving time and resources.
Development of Photoactive or Electroactive Materials
The rigid, conjugated biphenyl structure of this compound makes it an intriguing candidate for materials science applications. The incorporation of a fluorine atom can enhance the electronic properties and stability of organic materials. Future research could investigate the potential of this compound as a building block for organic light-emitting diodes (OLEDs) or other organic electronic devices.
By modifying the carboxylic acid group, the molecule could be polymerized or attached to surfaces to create functional thin films. These materials could possess unique photoactive or electroactive properties, making them suitable for use in sensors, organic photovoltaics, or as components in advanced electronic systems. The specific substitution pattern may lead to interesting liquid crystal phases, a property common to many biphenyl derivatives.
Q & A
Q. Key Optimization Parameters :
| Parameter | Typical Range | Example Reagents/Conditions |
|---|---|---|
| Temperature | 80–120°C | Reflux in THF or DMF |
| Catalyst | Pd(PPh₃)₄ (1–5 mol%) | Optimized for coupling efficiency |
| Solvent | Polar aprotic (e.g., DMF) | Ensures solubility of intermediates |
How can researchers resolve conflicting spectral data (e.g., NMR vs. MS) during structural confirmation?
Advanced
Contradictions between NMR and mass spectrometry (MS) data often arise from impurities or isotopic interference. Methodological steps include:
- Cross-validation : Compare with reference data from NIST Chemistry WebBook (e.g., 4-Fluoro-3-nitrobenzoic acid spectra in ) .
- High-resolution MS (HRMS) : Resolve ambiguities in molecular ion peaks caused by fluorine isotopes (e.g., 19F splitting patterns) .
- 2D NMR techniques : Use HSQC or HMBC to confirm connectivity, especially for fluorinated aromatic regions .
What spectroscopic and chromatographic methods are recommended for purity assessment?
Q. Basic
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities. Adjust mobile phase (e.g., acetonitrile/water) to resolve polar by-products .
- 1H/13C NMR : Identify residual solvents (e.g., DMSO-d6) and confirm substitution patterns. Fluorine-induced shifts aid in structural assignment .
- Melting Point Analysis : Compare observed ranges (e.g., 169–171°C for 3-Fluoro-4-methylbenzoic acid in ) to literature values .
How does the fluorine substituent influence reactivity in nucleophilic aromatic substitution (NAS) reactions?
Advanced
The electron-withdrawing fluorine activates the aromatic ring for NAS but directs substitution to specific positions:
- Meta-directing effect : Fluorine at the 4-position deactivates the ring, favoring substitution at the 3-position. Computational modeling (DFT) predicts charge distribution .
- Case Study : In 3-Fluoro-4-methoxybenzoic acid (), the carboxylic acid group further polarizes the ring, enabling regioselective reactions with amines or thiols .
What strategies mitigate low yields in multi-step syntheses of fluorinated benzoic acids?
Q. Advanced
- By-product Analysis : Use LC-MS to identify intermediates (e.g., dehalogenated by-products in ) and adjust stoichiometry .
- Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl esters to prevent side reactions during fluorination .
- Microwave-assisted synthesis : Reduce reaction times and improve yields (e.g., 45°C for 1 h in ) .
How can computational tools predict the biological activity of this compound derivatives?
Q. Advanced
- Molecular Docking : Screen against enzyme targets (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock. Fluorine’s electronegativity enhances binding affinity in hydrophobic pockets .
- QSAR Models : Correlate substituent effects (e.g., logP from ) with bioactivity data .
What safety protocols are critical when handling fluorinated benzoic acid intermediates?
Q. Basic
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact (see TCI America SDS in ) .
- Ventilation : Use fume hoods for reactions releasing HF gas (e.g., fluorination steps) .
How do researchers analyze surface adsorption behavior of fluorinated benzoic acids in material science?
Q. Advanced
- XPS/ToF-SIMS : Characterize surface interactions using X-ray photoelectron spectroscopy or time-of-flight secondary ion mass spectrometry (refer to indoor surface chemistry in ) .
- Langmuir-Blodgett Films : Measure monolayer formation on substrates like silica .
What are the challenges in scaling up fluorinated benzoic acid synthesis from lab to pilot plant?
Q. Advanced
- Solvent Recovery : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to reduce costs .
- Exothermic Reactions : Use flow chemistry to control temperature during fluorination .
How can conflicting literature data on melting points or spectral profiles be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
